molecular formula C13H11ClN2O B168464 N-Benzyl 4-chloropicolinamide CAS No. 116275-39-9

N-Benzyl 4-chloropicolinamide

Cat. No. B168464
CAS RN: 116275-39-9
M. Wt: 246.69 g/mol
InChI Key: XNKYZWCVSFIEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Benzyl 4-chloropicolinamide” is a chemical compound with the CAS Number: 116275-39-9 . It has a molecular weight of 246.7 and its IUPAC name is N-benzyl-4-chloro-2-pyridinecarboxamide .


Synthesis Analysis

A study on the synthesis of a Sorafenib analogue, a multikinase inhibitor, involves the use of N-benzyl-4-chloropicolinamide . The synthesis process involves the selection of solvents and bases scientifically and through Principal Component Analysis (PCA) .


Molecular Structure Analysis

The molecular formula of “N-Benzyl 4-chloropicolinamide” is C13H11ClN2O . Its InChI Code is 1S/C13H11ClN2O/c14-11-6-7-15-12(8-11)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) .


Chemical Reactions Analysis

While specific chemical reactions involving “N-Benzyl 4-chloropicolinamide” are not mentioned in the retrieved papers, a study on the synthesis of a Sorafenib analogue provides insights into the reaction process . Key factors like substrate molar concentration, temperature, and time of reaction were considered for the study .


Physical And Chemical Properties Analysis

“N-Benzyl 4-chloropicolinamide” is a compound with a molecular weight of 246.7 . Its density is 1.4±0.1 g/cm3, and it has a boiling point of 298.1±25.0 °C at 760 mmHg . The melting point is 148-152 .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

N-Benzyl 4-chloropicolinamide and its derivatives have shown promise in cancer research, particularly in inhibiting tumor cell growth. A study by Stefely et al. (2010) detailed the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, a compound related to N-Benzyl 4-chloropicolinamide. This compound exhibited potent antiproliferative activity against various cancer cell lines, including breast tumor cells, and was found to inhibit tubulin polymerization, a crucial process in cell division. This suggests its potential as a treatment agent in oncology (Stefely et al., 2010).

Role in Organic Synthesis and Oxidation Reactions

N-Benzyl 4-chloropicolinamide is also significant in the field of organic chemistry. Subalakshmi and Priya (2019) synthesized N-Chloropicolinamide, a related compound, and characterized it as an effective and efficient oxidant for various organic substrates. This compound is mild, stable, and offers a high yield, making it a valuable tool in organic synthesis (Subalakshmi & Priya, 2019).

Anticonvulsant Properties

N-Benzyl 4-chloropicolinamide derivatives have been explored for their anticonvulsant activities. Salomé et al. (2010) investigated N-Benzyl derivatives and their efficacy in seizure protection models. Their research provides insights into the potential use of these compounds in treating epilepsy and other neurological disorders (Salomé et al., 2010).

Development of Herbicides

In agricultural chemistry, N-Benzyl 4-chloropicolinamide has been a focus in the development of new herbicides. Sun et al. (2020) designed and synthesized N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which showed significant herbicidal activity against various weeds. This study highlights the potential of N-Benzyl derivatives in the development of more effective and targeted herbicides (Sun et al., 2020).

Future Directions

While specific future directions for “N-Benzyl 4-chloropicolinamide” are not mentioned in the retrieved papers, the field of drug discovery and development involving imidazole- and benzimidazole-based compounds is an attractive topic that draws more and more researchers . This suggests that there could be potential future research involving “N-Benzyl 4-chloropicolinamide”.

properties

IUPAC Name

N-benzyl-4-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-11-6-7-15-12(8-11)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKYZWCVSFIEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602889
Record name N-Benzyl-4-chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl 4-chloropicolinamide

CAS RN

116275-39-9
Record name N-Benzyl-4-chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5 g of methyl 4-chloropicolinate and 3.44 g of benzylamine is heated at 100° for 16 hours. Cooling and trituration with ether/hexane affords N-benzyl-4-chloro-pyridine-2-carboxamide. This material is heated with 5 g of sodium azide in 50 ml of dimethylformamide at 100° for 10 hours. After dilution with water the product is extracted with ether. Drying and removing the solvent affords 4-azido-N-benzyl-pyridine-2-carboxamide as an oil. This material is stirred under 1 atom of hydrogen in 50 ml of ethanol with 1.0 g of 10% palladium on carbon catalyst for 4 hours. Filtration and removal of solvent affords 4-aminopyridine-2-(N-benzyl)-carboxamide as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Name
ether hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl 4-chloropicolinamide
Reactant of Route 2
Reactant of Route 2
N-Benzyl 4-chloropicolinamide
Reactant of Route 3
Reactant of Route 3
N-Benzyl 4-chloropicolinamide
Reactant of Route 4
Reactant of Route 4
N-Benzyl 4-chloropicolinamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-Benzyl 4-chloropicolinamide
Reactant of Route 6
Reactant of Route 6
N-Benzyl 4-chloropicolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.